
(4-(2-Hydroxyethyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule “(4-(2-Hydroxyethyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The molecule also contains a thiadiazole ring, which is a type of heterocycle that is often found in various medicinal compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The piperazine ring is known to undergo reactions such as acylation, alkylation, and N-arylation . The thiadiazole ring can participate in reactions like nucleophilic substitution and ring-opening reactions.Scientific Research Applications
Synthesis and Antimicrobial Activity
One study involved the synthesis of new pyridine derivatives using 2-hydroxyethyl piperazine, among other reagents, to prepare amide derivatives with potential antimicrobial activities. These compounds exhibited variable and modest activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anti-tubercular Chemotypes
Another research identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes. Thirty-six benzo[d]thiazole-2-carboxamides were synthesized and assessed for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Several compounds showed promising activity, making them significant for developing new anti-tubercular treatments (Pancholia et al., 2016).
Microwave Assisted Synthesis and Potential
The compound has also been involved in the microwave-assisted synthesis of Schiff bases and hydroxyl derivatives of 1, 3, 4-thiadiazole containing the N-methyl piperazine moiety. This study aimed at evaluating their antimicrobial and antioxidant potential, suggesting a green and efficient synthetic approach for compounds with potential biological activities (Gharu, 2014).
Antitumor Activity
Research into the synthesis of specific derivatives of this compound has revealed inhibitory effects on the growth of various cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer. This highlights its potential application in cancer research and treatment development (Bhole & Bhusari, 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[4-(2-hydroxyethyl)piperazin-1-yl]-(3-methyl-1,2,4-thiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c1-8-11-9(17-12-8)10(16)14-4-2-13(3-5-14)6-7-15/h15H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJSCIKXRDHIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

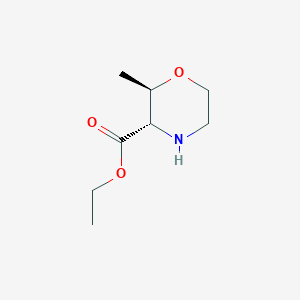

![2-(3-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2456420.png)
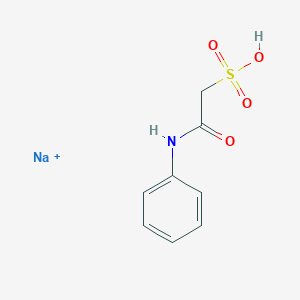
![2-sec-butyl-5-{[1-(2,3-dihydro-1H-indol-1-ylcarbonyl)propyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2456424.png)
![4-[(E)-2-(2-chlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2456425.png)
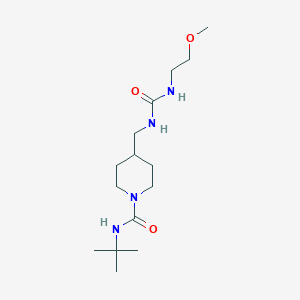
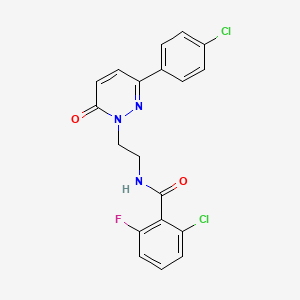

![N-(2-chlorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2456433.png)

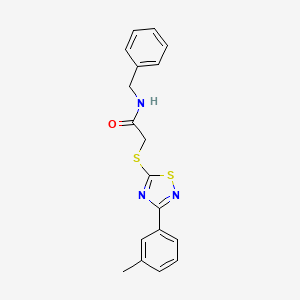
![(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B2456439.png)
![N-(4-bromophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2456441.png)